
4-Indanol
Overview
Description
4-Indanol, also known as 2,3-dihydro-1H-inden-4-ol, is an organic compound with the molecular formula C9H10O. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is a derivative of indane and features a hydroxyl group attached to the fourth carbon of the indane ring. It is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Indanol can be synthesized through several methods. One common approach involves the reduction of 4-indanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-indanone. This process typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Indanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 4-indanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of this compound derivatives, depending on the reducing agent and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Indanone.
Reduction: Various this compound derivatives.
Substitution: Tosylated this compound and other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial and Antitubercular Activity
Recent studies have highlighted the potential of 4-indanol derivatives in combating tuberculosis. A series of indanol-1,2,3-triazole derivatives were synthesized and screened for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Among these, compound 5g exhibited a minimum inhibitory concentration (MIC) of 1.56 µM, indicating potent antitubercular properties without significant cytotoxicity to human cells .
Compound | MIC (µM) | Cytotoxicity |
---|---|---|
5g | 1.56 | Non-toxic |
2. Anticancer Properties
this compound and its derivatives have shown promise in cancer treatment. Research indicates that indanone, derived from the oxidation of indanol, possesses antiproliferative activity against human cancer cells. For instance, a specific derivative demonstrated tubulin inhibitor activity leading to cell cycle arrest in HeLa cells, suggesting its potential as an anticancer agent .
Compound | Activity Type | Cell Line | Effect |
---|---|---|---|
Indanone | Tubulin inhibitor | HeLa | G2/M phase arrest |
Synthesis and Chemical Reactions
1. Synthesis of Indanol Derivatives
Various methodologies have been developed for synthesizing this compound and its derivatives. One notable method involves the oxidation of indanol to indanone using chromium trioxide resin under microwave irradiation, which enhances yield and efficiency .
2. Click Chemistry
The application of click chemistry has facilitated the synthesis of diverse indanol derivatives, which are crucial for developing new pharmaceutical agents. This technique allows for efficient coupling reactions that can produce various bioactive compounds with potential therapeutic effects .
Industrial Applications
1. Spermicide Development
this compound has been utilized in formulating effective spermicide agents. For example, Lanesta Gel containing 7-chloro-4-indanol has been reported as a nonirritating spermicide that immobilizes spermatozoa effectively . This application underscores the compound's relevance in reproductive health.
Biological Significance
Research has shown that indanol derivatives exhibit various biological activities beyond antimicrobial effects, including antifungal properties and potential neuroprotective effects. A review highlighted the broad pharmacological significance of indanol derivatives, emphasizing their role in drug development .
Case Studies
1. Case Study on Antitubercular Derivatives
In a study focused on synthesizing indanol-1,2,3-triazole derivatives, researchers identified several compounds with significant antitubercular activity. The study included a comprehensive evaluation of pharmacokinetic parameters to assess drug-likeness and bioavailability .
2. Case Study on Anticancer Activity
Another case study investigated the antiproliferative effects of an indanone-derived compound on cancer cell lines. The findings revealed that the compound inhibited microtubule formation, leading to cell cycle arrest and highlighting its potential as a therapeutic candidate for cancer treatment .
Mechanism of Action
The mechanism of action of 4-Indanol and its derivatives depends on the specific application and target. In biological systems, this compound derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic benefits.
Comparison with Similar Compounds
4-Indanol can be compared with other similar compounds, such as:
Indanone: The ketone analog of this compound, which lacks the hydroxyl group.
Indanol: A compound with a hydroxyl group attached to a different position on the indane ring.
Indene: The parent hydrocarbon of this compound, which lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the fourth position of the indane ring, which imparts distinct chemical and physical properties. This functional group allows for various chemical modifications and applications that are not possible with its analogs.
Biological Activity
4-Indanol, a derivative of indane, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, effects on viral replication, and potential therapeutic applications.
This compound is characterized by its indane structure, which consists of a fused benzene and cyclopentane ring. The compound can be synthesized through several methods, including the reduction of indanone or through the alkylation of phenol derivatives. Its derivatives, particularly those modified with triazole or nucleoside structures, have been explored for enhanced biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a series of indanol-1,2,3-triazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens:
Compound | Activity Against Mycobacterium tuberculosis | MIC (µM) | Activity Against Other Pathogens |
---|---|---|---|
5g | Yes | 1.56 | Good antibacterial and antifungal activity |
Other Compounds | Variable | - | Some showed significant activity |
The compound 5g was identified as a potent antitubercular agent with a minimum inhibitory concentration (MIC) of 1.56 µM against Mycobacterium tuberculosis H37Rv . Additionally, several derivatives exhibited good activity against both antibacterial and antifungal pathogens.
Effects on Viral Replication
This compound has also been studied for its effects on viral replication, particularly in relation to hepatitis C virus (HCV). A study reported that certain indanyl nucleoside analogues could enhance HCV replication in vitro. The mechanism appears to be linked to opioid receptor interactions:
- Cell Line Used : Huh7.5 SG
- Key Findings :
The study demonstrated that when cells were pretreated with naloxone (an opioid receptor antagonist), the enhancement of HCV replication by these compounds was inhibited, indicating a receptor-mediated mechanism.
Cytotoxicity Studies
In evaluating the safety profile of this compound derivatives, cytotoxicity assays were performed using human embryonic kidney (HEK 293) cells. The results indicated that many synthesized compounds exhibited low toxicity levels:
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
Compound 5 | 25 | ~90 |
Compound 7-9 | 100 | ~85 |
These findings suggest that while some indanyl derivatives enhance viral replication or exhibit antimicrobial properties, they do so with minimal cytotoxic effects at therapeutic concentrations .
Case Studies and Applications
Spermicide Development : Lanesta Gel containing 7-chloro-4-indanol has been developed as an effective non-irritating spermicide. It demonstrated immediate immobilization of spermatozoa upon application, showcasing its potential in contraceptive applications .
Biotransformation Studies : Research into the biotransformation of indanol has shown weak antibacterial activity against Gram-negative bacteria such as Escherichia coli, while also demonstrating antifungal effects against Candida albicans . These studies indicate a broader spectrum of biological activity that could be harnessed in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Indanol, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via catalytic hydrogenation of 4-indanone or through Grignard reactions. Key factors affecting yield include solvent polarity (e.g., ethanol vs. THF), catalyst selection (e.g., Pd/C for hydrogenation), and temperature control. For example, hydrogenation at 50°C under 30 psi H₂ yields >85% purity, while higher temperatures may induce side reactions like dehydration . Methodological optimization should include thin-layer chromatography (TLC) for reaction monitoring and gas chromatography-mass spectrometry (GC-MS) for purity validation .
Q. How can researchers characterize the physicochemical properties of this compound?
Critical properties include solubility (logP ~1.8), melting point (92–94°C), and spectral data (¹H NMR: δ 1.8–2.1 ppm for methylene protons). Techniques:
- Solubility : Shake-flask method in polar/non-polar solvents.
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Spectroscopy : IR for hydroxyl group identification (broad peak ~3300 cm⁻¹) and ¹³C NMR for carbon backbone confirmation .
Q. What are the primary applications of this compound in organic synthesis?
this compound serves as a chiral building block for pharmaceuticals (e.g., β-blockers) and ligands in asymmetric catalysis. For instance, its hydroxyl group facilitates esterification to create chiral auxiliaries. Researchers should compare its reactivity with analogous alcohols (e.g., cyclohexanol) using kinetic studies under standardized conditions .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no observed effect) often stem from assay variability (e.g., pH, enzyme source) or impurities. Strategies:
- Replicate studies : Use identical cell lines (e.g., HEK293) and controls.
- Statistical reanalysis : Apply ANOVA to compare datasets and identify outliers .
- Mechanistic validation : Employ molecular docking to confirm binding affinity predictions .
Q. What experimental design principles ensure robust structure-activity relationship (SAR) studies for this compound derivatives?
- Variable control : Fix solvent (e.g., DMSO) and temperature while varying substituents (e.g., methyl, halogen).
- Dose-response curves : Use ≥5 concentrations to calculate IC₅₀ values.
- Data validation : Cross-validate results with orthogonal assays (e.g., fluorescence quenching and SPR for binding studies) .
Example: A 2022 study found electron-withdrawing groups on the indane ring enhanced antifungal activity by 40% compared to electron-donating groups .
Q. How do solvent effects influence this compound’s reactivity in catalytic systems?
Polar aprotic solvents (e.g., DMF) stabilize transition states in SN₂ reactions, while protic solvents (e.g., methanol) favor hydrogen bonding. Researchers should:
- Conduct kinetic studies under inert atmospheres.
- Compare turnover frequencies (TOF) using Arrhenius plots.
- Cite solvent polarity indices (e.g., ET30) to correlate reactivity trends .
Q. Methodological Challenges
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data for this compound?
- Non-linear regression : Fit data to Hill or Log-Logit models.
- Error analysis : Report 95% confidence intervals for LD₅₀ values.
- Sensitivity testing : Use Monte Carlo simulations to assess parameter uncertainty .
Q. How can researchers address inconsistencies in this compound’s reported metabolic stability?
Properties
IUPAC Name |
2,3-dihydro-1H-inden-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNJPUOMLRELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167708 | |
Record name | Indan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-41-4 | |
Record name | 4-Indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxyindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Indanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYINDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PJT17BE05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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